4-Methylumbelliferyl b-D-chitobiose heptaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl b-D-chitobiose heptaacetate is a synthetic compound widely used in biochemical research. It is a derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units. The compound is often utilized as a substrate in enzymatic assays, particularly for the detection and analysis of glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl b-D-chitobiose heptaacetate is Lysozyme C , a key enzyme in the human body . This enzyme plays a crucial role in the immune system, where it functions to break down the cell walls of certain bacteria.
Mode of Action
This compound interacts with its target, Lysozyme C, by serving as a substrate for enzymatic assays . The compound’s interaction with the enzyme facilitates the detection and analysis of various lysosomal storage diseases and genetic disorders .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a substrate for enzymatic assays . By interacting with Lysozyme C, it aids in the detection and analysis of various lysosomal storage diseases and genetic disorders, such as Gaucher’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-chitobiose heptaacetate typically involves the acetylation of 4-Methylumbelliferyl b-D-chitobiose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is produced in cleanroom environments to prevent contamination and is subjected to rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl b-D-chitobiose heptaacetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: This reaction is typically catalyzed by glycosidases, resulting in the cleavage of glycosidic bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound, leading to the formation of different oxidation products.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylated hydroxyl groups, using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, oxidized forms of the compound, and substituted products depending on the reagents and conditions used .
Scientific Research Applications
4-Methylumbelliferyl b-D-chitobiose heptaacetate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays to study enzyme kinetics and reaction mechanisms.
Biology: Employed in the detection and analysis of glycosidases, aiding in the study of carbohydrate metabolism and lysosomal storage diseases.
Medicine: Utilized in diagnostic assays for genetic disorders such as Gaucher’s disease, where it helps in the detection of enzyme deficiencies.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl b-D-glucoside
- 4-Methylumbelliferyl b-D-galactoside
- 4-Methylumbelliferyl b-D-mannoside
Uniqueness
4-Methylumbelliferyl b-D-chitobiose heptaacetate is unique due to its specific structure, which includes multiple acetyl groups that enhance its stability and solubility. This makes it particularly suitable for use in enzymatic assays where high sensitivity and specificity are required .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N2O18/c1-15-11-28(46)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)39)34(51-22(8)45)32(27(54-35)14-48-19(5)42)56-36-30(38-17(3)40)33(50-21(7)44)31(49-20(6)43)26(55-36)13-47-18(4)41/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,39)(H,38,40)/t26-,27-,29-,30-,31-,32-,33-,34-,35-,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQAXINUAWYDOY-KFWYJRSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N2O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858116 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122147-95-9 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.